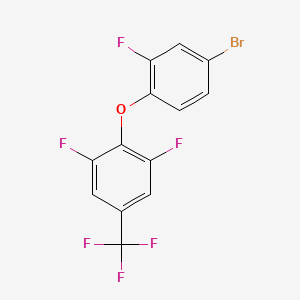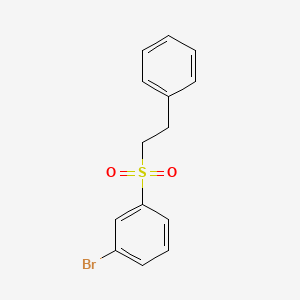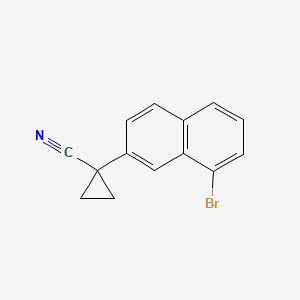![molecular formula C12H10ClNO B12080122 2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B12080122.png)
2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Amino-3’-chloro-[1,1’-biphenyl]-2-ol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group at the 2’ position, a chloro group at the 3’ position, and a hydroxyl group at the 2 position of the biphenyl structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-3’-chloro-[1,1’-biphenyl]-2-ol typically involves multi-step organic reactions. One common method includes the nitration of biphenyl followed by reduction and halogenation. The process can be summarized as follows:
Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Halogenation: The amino-biphenyl compound is chlorinated using chlorine gas or other chlorinating agents to introduce the chloro group.
Industrial Production Methods: In an industrial setting, the production of 2’-Amino-3’-chloro-[1,1’-biphenyl]-2-ol may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions: 2’-Amino-3’-chloro-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of 2’-Amino-3’-chloro-[1,1’-biphenyl]-2-one.
Reduction: Formation of 2’-Amino-[1,1’-biphenyl]-2-ol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
2’-Amino-3’-chloro-[1,1’-biphenyl]-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2’-Amino-3’-chloro-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The amino and chloro groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
2’-Amino-[1,1’-biphenyl]-2-ol: Lacks the chloro group, which may result in different reactivity and biological activity.
3’-Chloro-[1,1’-biphenyl]-2-ol:
2’-Amino-4’-chloro-[1,1’-biphenyl]-2-ol: Has a chloro group at a different position, which can influence its chemical behavior and interactions.
Uniqueness: The presence of both amino and chloro groups in 2’-Amino-3’-chloro-[1,1’-biphenyl]-2-ol provides a unique combination of reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H10ClNO |
|---|---|
分子量 |
219.66 g/mol |
IUPAC名 |
2-(2-amino-3-chlorophenyl)phenol |
InChI |
InChI=1S/C12H10ClNO/c13-10-6-3-5-9(12(10)14)8-4-1-2-7-11(8)15/h1-7,15H,14H2 |
InChIキー |
ZXZBILJFLSZMPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



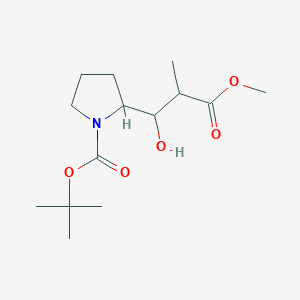
![Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate](/img/structure/B12080051.png)
![2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)

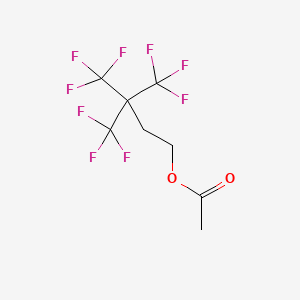

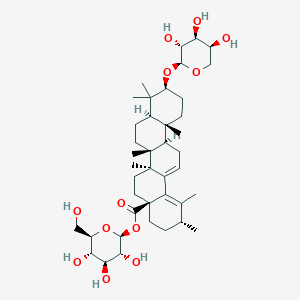
![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12080090.png)
